ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate
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Overview
Description
Ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro, methoxy, and methoxyiminomethyl group attached to a phenoxy acetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to ensure cost-effectiveness and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-6-methoxyphenoxyacetate
- Ethyl 4-methoxyphenylacetate
- Ethyl 2,4-bis(chloromethyl)phenoxyacetate
Uniqueness
Ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate is unique due to the presence of the methoxyiminomethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable molecule for various applications .
Properties
Molecular Formula |
C13H16ClNO5 |
---|---|
Molecular Weight |
301.72 g/mol |
IUPAC Name |
ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate |
InChI |
InChI=1S/C13H16ClNO5/c1-4-19-12(16)8-20-13-9(7-15-18-3)5-10(14)6-11(13)17-2/h5-7H,4,8H2,1-3H3/b15-7+ |
InChI Key |
PKOFAPJSCDQBQR-VIZOYTHASA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Cl)/C=N/OC |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Cl)C=NOC |
Origin of Product |
United States |
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